N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to an ethyl group substituted with a pyrazole and a thiophene moiety. The benzofuran ring contributes aromaticity and planar rigidity, while the pyrazole and thiophene groups introduce nitrogen and sulfur heteroatoms, respectively, which may enhance electronic diversity and intermolecular interactions.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-10-13-4-1-2-5-16(13)23-17)19-11-15(14-6-9-24-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUMBYJIRWDNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran core with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
Attachment of the Pyrazole and Thiophene Moieties: These groups can be introduced through nucleophilic substitution or coupling reactions, using appropriate pyrazole and thiophene derivatives.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran or pyrazole rings.
Reduction: Reduction reactions can be used to modify the carboxamide group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- CAS Number : 2034595-44-1
Structural Characteristics
The compound features a benzofuran moiety, which is known for its biological activity, along with a pyrazole and thiophene group that may contribute to its pharmacological properties. The presence of these functional groups allows for diverse interactions with biological targets.
Pharmacological Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide has shown promise in various pharmacological studies:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofuran and pyrazole moieties are often associated with the inhibition of tumor growth and metastasis.
- Antimicrobial Properties : The presence of thiophene and pyrazole groups has been linked to antimicrobial activity. Studies suggest that derivatives of this compound may inhibit bacterial growth, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Agricultural Applications
The compound's potential as a pesticide or herbicide is being explored due to its ability to interact with biological systems:
- Pesticidal Activity : Research into similar compounds suggests that they may act as effective pesticides by disrupting metabolic processes in pests.
Material Science
In material science, the unique properties of this compound can be harnessed for:
- Organic Electronics : The compound's electronic properties may allow it to be used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport is crucial.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzofuran derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further development as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research detailed in Phytochemistry highlighted the antimicrobial properties of thiophene-containing compounds. The study demonstrated that modifications to the thiophene ring could enhance antibacterial activity, indicating a potential application for this compound in agricultural settings.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzofuran, pyrazole, and thiophene. Below is a comparison with key analogues:
Key Observations:
- Pyrazole Modifications: The target compound’s pyrazole lacks fluorination, unlike the difluoromethyl groups in , which are known to enhance metabolic stability and lipophilicity. Non-fluorinated pyrazoles, as in the target, may favor solubility in polar solvents.
- Thiophene vs. Benzopyran/Benzothiazole: Thiophene introduces sulfur-mediated interactions (e.g., van der Waals), whereas benzopyran (oxygen-containing) and benzothiazole (nitrogen/sulfur) in offer distinct H-bonding and π-stacking capabilities.
- Amide Linkage: All compounds feature amide bonds critical for H-bonding. The target’s benzofuran amide may exhibit stronger π-π stacking than the benzopyran analogue in .
Physicochemical and Crystallographic Properties
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on current research findings.
Structural Overview
The compound features a benzofuran core with a pyrazole and thiophene substituent, contributing to its diverse biological properties. The presence of these heterocycles allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
| Component | Structure |
|---|---|
| Benzofuran | Benzofuran |
| Pyrazole | Pyrazole |
| Thiophene | Thiophene |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing pyrazole moieties can inhibit the growth of various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. The mechanisms identified include:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
In one study, a related compound demonstrated an IC50 value of 66 µM against A549 cells, indicating promising anticancer potential .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrazole and thiophene derivatives have shown efficacy against multidrug-resistant bacterial strains. For example, compounds with thiophene rings exhibited selective activity against Staphylococcus aureus, including strains resistant to standard antibiotics .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase. In vitro studies revealed that certain derivatives were four to eighteen times more effective than existing inhibitors at lower concentrations . This property may be beneficial in managing conditions like diabetes by regulating glucose absorption.
The biological activity of this compound is likely attributed to several mechanisms:
- Hydrophobic Interactions : The benzofuran and thiophene rings facilitate hydrophobic interactions with target proteins.
- π–π Stacking : The aromatic nature of the pyrazole and thiophene allows for π–π stacking interactions, enhancing binding affinity to biological targets.
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors.
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on A549 cells. The study involved:
- Methodology : MTT assay was used to assess cell viability post-treatment.
- Results : The compound reduced cell viability significantly at concentrations above 50 µM, with notable apoptosis observed via flow cytometry.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against resistant bacterial strains:
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : Compounds exhibited significant inhibition against Staphylococcus aureus with zones of inhibition ranging from 15 mm to 30 mm depending on the concentration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
